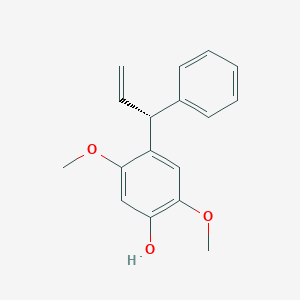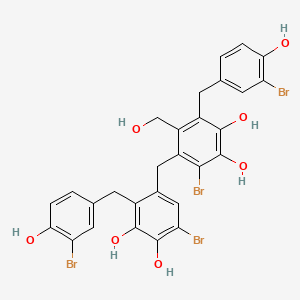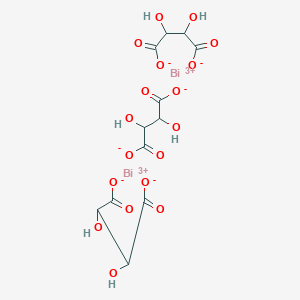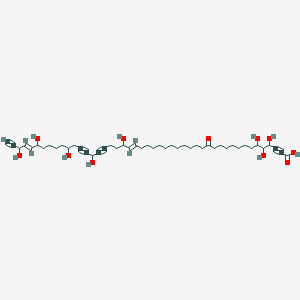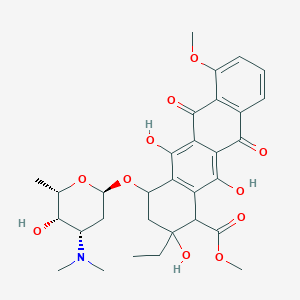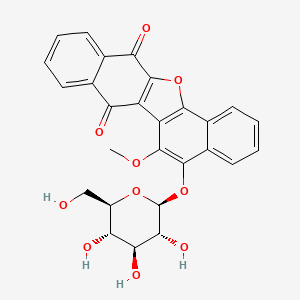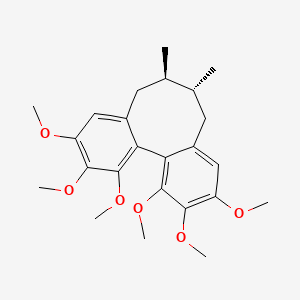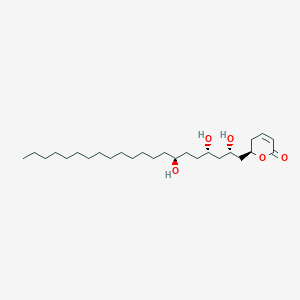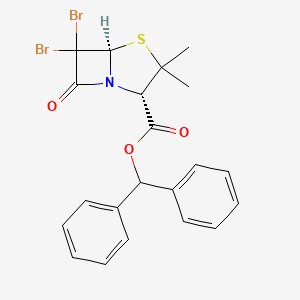
Myxochelin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myxochelin B is a member of the class of benzamides obtained by formal condensation of the 1- and 6-amino groups of hexane-1,2,6-triamine with the carboxy groups from two molecules of 2,3-dihydroxybenzoic acid followed by reduction of the amide carbonyl at position 5 to a hydroxy group. It has a role as a siderophore and a bacterial metabolite. It is a member of catechols and a member of benzamides. It derives from a 2,3-dihydroxybenzoic acid.
Applications De Recherche Scientifique
Siderophore Formation and Biosynthesis in Myxobacteria
Myxochelins, including Myxochelin B, are catecholate-type siderophores produced by myxobacterial strains. Studies have identified and characterized their biosynthetic gene clusters in specific myxobacteria like Stigmatella aurantiaca and Sorangium cellulosum. These studies provide insights into the biosynthesis of this compound, highlighting the role of specific aminotransferases in its formation from dihydroxy benzoic acid and L-lysine. Additionally, the substrate specificity of the Myxochelin A biosynthetic complex and its role in the formation of this compound have been analyzed, offering insights into the generation of novel Myxochelin derivatives (Gaitatzis, Kunze, & Müller, 2005).
Discovery of New Myxochelin Compounds
Research has led to the discovery of new compounds related to this compound. For instance, Myxochelins N and O, discovered in Archangium sp. SDU34, are nicotinic paralogs of Myxochelin A. These discoveries are significant for understanding the biosynthesis and potential applications of this compound and its derivatives. Precursor-feeding experiments and a phylogenomic approach have been used to map the evolutionary relationships of Myxochelin biosynthetic gene clusters, paving the way for future discoveries of hidden Myxochelin derivatives (Wang et al., 2021).
Myxochelin Derivatives and Their Bioactivities
The discovery of this compound-succinate from a myxobacterial strain and its exhibited antibacterial growth inhibition and cytotoxic activity against selected human cancer cell lines demonstrate the potential of Myxochelin derivatives in pharmacological applications. This research provides insights into the chemical modification of this compound and its implications for future microbiological studies (Okoth, Hug, Garcia, & Müller, 2022).
Myxochelin Biosynthesis Mechanism
A detailed understanding of the Myxochelin biosynthesis mechanism has been developed through studies on the catecholate Myxochelins A and B from Stigmatella aurantiaca. These studies have identified key enzymes and processes involved in the biosynthesis, including the roles of MxcCDEF enzymes, MxcL aminotransferase, and nonribosomal peptide synthetase MxcG in assembling this compound. This research provides a foundation for further exploration of the biosynthetic pathways and potential applications of this compound (Li, Weissman, & Müller, 2008).
Propriétés
Formule moléculaire |
C20H25N3O6 |
|---|---|
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
N-[(5S)-6-amino-5-[(2,3-dihydroxybenzoyl)amino]hexyl]-2,3-dihydroxybenzamide |
InChI |
InChI=1S/C20H25N3O6/c21-11-12(23-20(29)14-7-4-9-16(25)18(14)27)5-1-2-10-22-19(28)13-6-3-8-15(24)17(13)26/h3-4,6-9,12,24-27H,1-2,5,10-11,21H2,(H,22,28)(H,23,29)/t12-/m0/s1 |
Clé InChI |
QTARRKFUMCSVOF-LBPRGKRZSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCC[C@@H](CN)NC(=O)C2=C(C(=CC=C2)O)O |
SMILES canonique |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCCC(CN)NC(=O)C2=C(C(=CC=C2)O)O |
Synonymes |
myxochelin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


